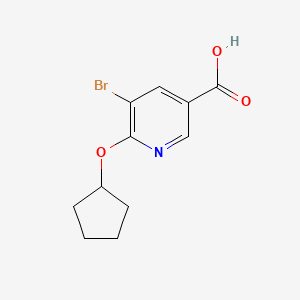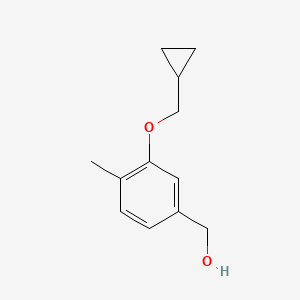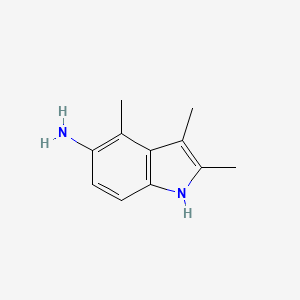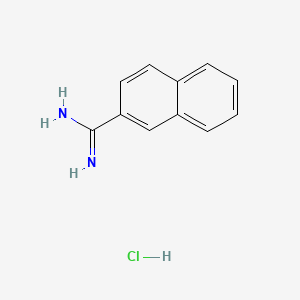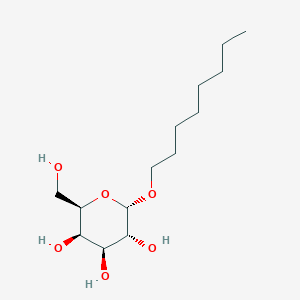
octyl alpha-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl alpha-D-galactopyranoside is a non-ionic surfactant belonging to the class of alkyl glycosides. It is composed of an octyl group attached to the alpha anomeric carbon of D-galactopyranose. This compound is known for its excellent solubility in water and ethanol, making it a valuable surfactant in various applications .
Mecanismo De Acción
Target of Action
Octyl alpha-D-galactopyranoside is a type of glycoside, a compound composed of a sugar and another component. Similar compounds like octyl beta-d-galactopyranoside have been shown to interact with proteins such as aquaporin z in escherichia coli .
Mode of Action
It’s known that glycosides like this one can interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s structure and function.
Pharmacokinetics
It’s known that the solubility, stability, and bioavailability of glycosides can be influenced by factors such as the length and structure of the alkyl chain .
Result of Action
It’s known that glycosides can have various effects depending on their specific structure and the nature of their targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and the specific characteristics of the biological environment can all impact the behavior of glycosides .
Análisis Bioquímico
Biochemical Properties
Octyl Alpha-D-Galactopyranoside interacts with various biomolecules, including lipids and sugars, to form hybrid membranes . These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery .
Cellular Effects
The effects of this compound on cells are primarily observed in its ability to modify the thermodynamic parameters of membranes, such as phase transition temperature, enthalpy change, and cooperativity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other molecules in the cell membrane. For instance, it can act synergistically with cholesterol in polar–nonpolar spaces of the DPPC bilayer .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates good stability. Lipid vesicles containing this compound at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage .
Metabolic Pathways
Its interaction with lipids and sugars suggests that it may play a role in lipid and carbohydrate metabolism .
Transport and Distribution
This compound is likely transported and distributed within cells and tissues through its incorporation into lipid vesicles .
Subcellular Localization
The subcellular localization of this compound is likely within the cell membrane, given its interactions with lipids and its role in modifying membrane properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octyl alpha-D-galactopyranoside can be synthesized using the trichloroacetimidate method. This involves the reaction of D-galactose with octanol in the presence of trichloroacetonitrile and a catalytic amount of a Lewis acid such as boron trifluoride etherate. The reaction typically proceeds at room temperature and yields the desired glycoside .
Industrial Production Methods
In industrial settings, the production of this compound often involves enzymatic synthesis. Enzymes such as glycosyltransferases are used to catalyze the transfer of the galactose moiety to octanol. This method is preferred due to its high specificity and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
Octyl alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Octyl alpha-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in the solubilization of membrane proteins for structural and functional studies.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable micelles.
Industry: Applied in the formulation of detergents, emulsifiers, and personal care products.
Comparación Con Compuestos Similares
Similar Compounds
Octyl beta-D-galactopyranoside: Similar in structure but differs in the anomeric configuration.
Octyl beta-D-glucopyranoside: Similar alkyl chain but with a glucose moiety instead of galactose.
Nonyl beta-D-galactopyranoside: Similar glycoside but with a longer alkyl chain
Uniqueness
Octyl alpha-D-galactopyranoside is unique due to its specific alpha anomeric configuration, which influences its interaction with biological molecules and its solubility properties. This makes it particularly effective in applications requiring precise molecular interactions .
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11+,12+,13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-HTOAHKCRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
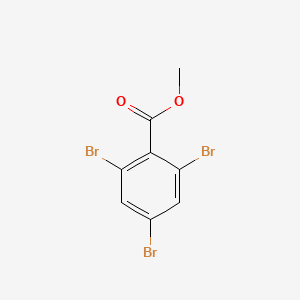
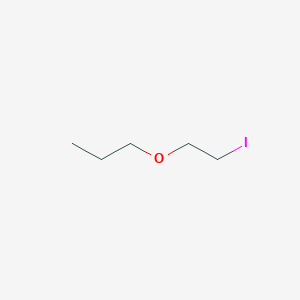
![4-[(3-methylphenoxy)methyl]benzoic Acid](/img/structure/B3104674.png)
![4-[(2,3-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104682.png)
![4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid](/img/structure/B3104688.png)
![4-[(3,4-dichlorophenoxy)methyl]benzoic acid](/img/structure/B3104695.png)
![4-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B3104698.png)
![4-[(3,5-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104703.png)
![4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid](/img/structure/B3104710.png)
![3-Azatricyclo[4.2.2.02,5]decan-4-one](/img/structure/B3104719.png)
